REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH3:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[N:13]1[C:21]2[NH:20][CH:19]=[N:18][C:17](=O)[C:16]=2[CH:15]=[N:14]1>>[Cl:3][C:17]1[N:18]=[CH:19][N:20]=[C:21]2[N:13]([C:12]3[CH:11]=[CH:10][N:9]=[CH:8][C:7]=3[CH3:6])[N:14]=[CH:15][C:16]=12
|
Name
|
|
Quantity
|
7.59 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
1-(3-methylpyridin-4-yl)-7H-pyrazolo[4,5-e]pyrimidin-4-one
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=CC1N1N=CC=2C(N=CNC21)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at 100° C. for 24 hours during which a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
This was evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with ether (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
STIRRING
|
Details
|
stirred with 10 g of polymer
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=N1)N(N=C2)C2=C(C=NC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |